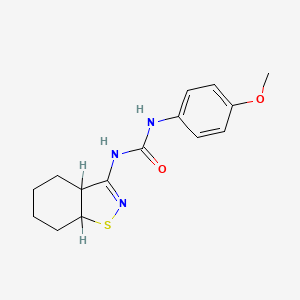![molecular formula C17H23NO3SSi B14342519 N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide CAS No. 106323-95-9](/img/structure/B14342519.png)
N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide is a complex organic compound that features both a benzenesulfonamide group and a trimethylsilyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenethylamine with trimethylsilyl chloride to form the trimethylsilyl ether. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]
Uniqueness
N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide is unique due to the combination of its sulfonamide and trimethylsilyl ether groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
106323-95-9 |
|---|---|
Molecular Formula |
C17H23NO3SSi |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[2-(4-trimethylsilyloxyphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H23NO3SSi/c1-23(2,3)21-16-11-9-15(10-12-16)13-14-18-22(19,20)17-7-5-4-6-8-17/h4-12,18H,13-14H2,1-3H3 |
InChI Key |
RMSVAOAAMYKQMS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


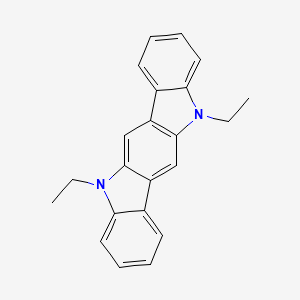

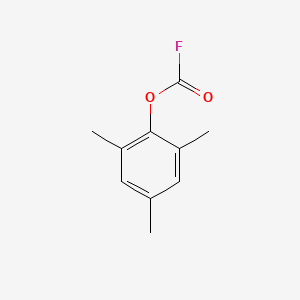
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
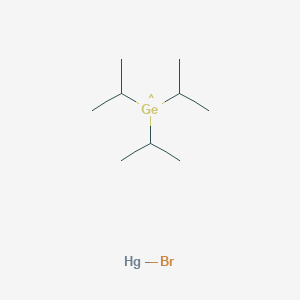
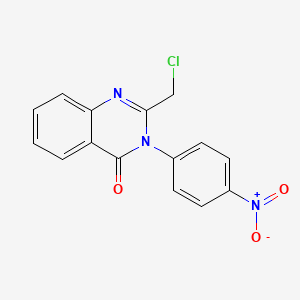
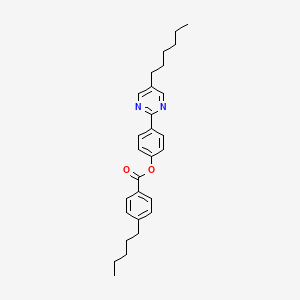
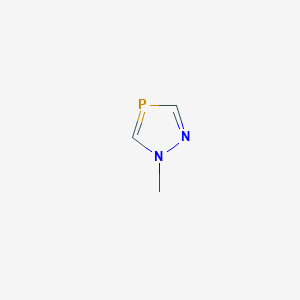
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
